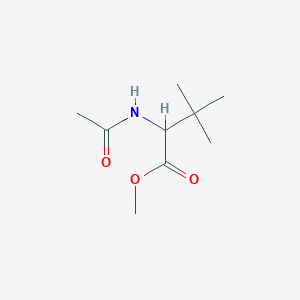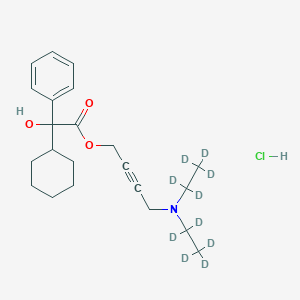
3,4-Epoxy-3,4-dihydrophenanthrene
Descripción general
Descripción
3,4-Epoxy-3,4-dihydrophenanthrene, also known as phenanthrene 3,4-oxide, is a chemical compound with the formula C14H10O . It is classified as a phenanthrene oxide . This compound is considered a xenobiotic, which means it is foreign to a living organism .
Molecular Structure Analysis
The molecular formula of 3,4-Epoxy-3,4-dihydrophenanthrene is C14H10O . Its average mass is 194.229 Da and its monoisotopic mass is 194.073166 Da . The InChI string and SMILES notation provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
3,4-Epoxy-3,4-dihydrophenanthrene has a density of 1.3±0.1 g/cm3, a boiling point of 377.0±21.0 °C at 760 mmHg, and a flash point of 174.6±18.2 °C . It has no freely rotating bonds and no violations of the Rule of 5 .Aplicaciones Científicas De Investigación
Chemical Resolution and Racemization
Research has shown that compounds like 3,4-Epoxy-3,4-dihydrophenanthrene exhibit spontaneous racemization, indicating configurational instability potentially due to oxepin intermediates. This aspect is crucial in understanding the chemical properties and reactivity of such compounds (Boyd, Neill, & Stubbs, 1977).
Photorearrangement Reactions
Studies on photorearrangement reactions of K-region arene oxides, including 3,4-Epoxy-3,4-dihydrophenanthrene, reveal that these compounds can form substituted oxepins and phenolic products under specific conditions. This has implications for understanding their behavior under light exposure (Itoh et al., 1979).
Synthesis for DNA Study
The synthesis of 1,2,3,4-tetrahydrophenanthrene 3,4-epoxide adducts, related to 3,4-Epoxy-3,4-dihydrophenanthrene, for coupling with deoxyadenosine is significant in studying DNA interactions. This research contributes to our understanding of DNA-adduct formation (Lakshman, Sayer, & Jerina, 1992).
Metabolism in Biological Systems
Metabolic studies of related compounds like 9,10-Epoxy-9,10-dihydrophenanthrene in rats indicate their conversion into various derivatives, providing insights into how such compounds are processed biologically (Boyland & Sims, 1965).
Epoxide Hydrolase Activity Determination
The activity of epoxide hydrolase, an enzyme involved in drug metabolism, can be determined using substrates like 9,10-Epoxy-9,10-dihydrophenanthrene. This has applications in understanding enzyme functions and drug interactions (Sotnichenko et al., 1985).
Anticorrosive Applications
Studies have explored the use of poly(3,4-ethylenedioxythiophene) derivatives in epoxy-based coatings for anticorrosive purposes. The findings have implications for protective coatings in marine environments (Liesa et al., 2006).
Flame Retardancy in Epoxy Resins
Research on flame-retardant epoxy resins using compounds like DOPO, which is structurally related to 3,4-Epoxy-3,4-dihydrophenanthrene, provides insights into developing safer and more effective flame-retardant materials (Wang et al., 2010).
Direcciones Futuras
The future directions for research on 3,4-Epoxy-3,4-dihydrophenanthrene are not clearly defined. Given its classification as a xenobiotic, it may be of interest in studies related to environmental contamination, drug metabolism, or other areas where foreign compounds interact with biological systems .
Propiedades
IUPAC Name |
14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8,11-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-4-11-9(3-1)5-6-10-7-8-12-14(15-12)13(10)11/h1-8,12,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJAOFFXDWCMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960399 | |
| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Epoxy-3,4-dihydrophenanthrene | |
CAS RN |
39834-45-2 | |
| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39834-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenanthro(3,4-b)oxirene, 1a,9c-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039834452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1a,9c-Dihydrophenanthro[3,4-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















